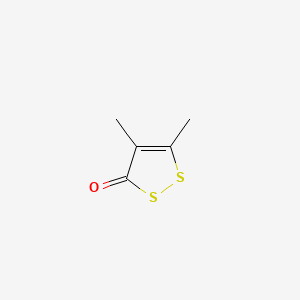
2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 283-327-3 is identified as 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide typically involves the protection of hydroxyl groups in glucose followed by iodination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. This would involve the use of industrial reactors and purification systems to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles.
Deprotection Reactions: The trimethylsilyl groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.
Deprotection Reactions: Conditions often involve the use of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido-glucose derivatives.
Deprotection Reactions: The major product is the free glucose derivative.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify glucose derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide involves its ability to act as a protected glucose derivative. The trimethylsilyl groups protect the hydroxyl groups, allowing for selective reactions at the iodide position. Upon deprotection, the free glucose can participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetrakis-O-(trimethylsilyl)-beta-D-glucopyranosyl iodide
- 2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-mannopyranosyl iodide
Uniqueness
2,3,4,6-Tetrakis-O-(trimethylsilyl)-alpha-D-glucopyranosyl iodide is unique due to its specific configuration and the protective trimethylsilyl groups, which make it a valuable intermediate in synthetic chemistry. Its ability to undergo selective reactions while protecting the hydroxyl groups sets it apart from other similar compounds .
Propiedades
Número CAS |
84604-47-7 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2-methyl-1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C13H22O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h6,9,11H,7-8H2,1-5H3 |
Clave InChI |
WIAFBAKTXDPMOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(C1)(C)C)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



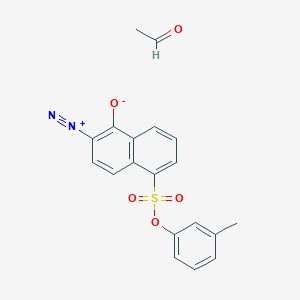
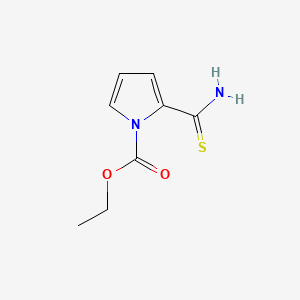

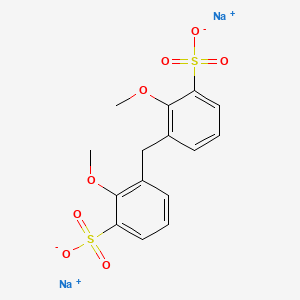
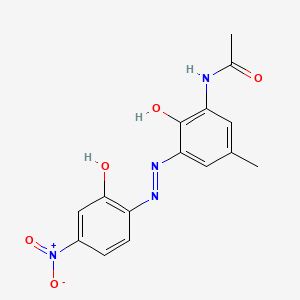
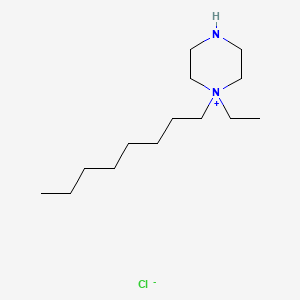

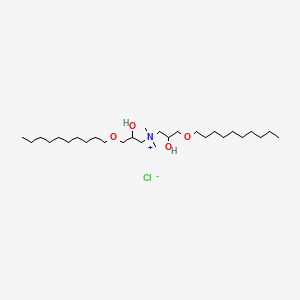
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)



